

An In-depth Technical Guide to Methyl Carbamate-d3

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Compound of Interest

Compound Name: Methyl carbamate-d3

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Abstract

Methyl carbamate-d3 is the deuterated form of methyl carbamate, a simple organic compound. The substitution of three hydrogen atoms with deuterium isotopes on the methyl group makes it a valuable tool in various scientific disciplines, particularly in analytical and metabolic research. Its primary application lies in its use as an internal standard for quantitative mass spectrometry-based assays and as a tracer in metabolic studies. This guide provides a comprehensive overview of **Methyl carbamate-d3**, including its chemical and physical properties, a detailed synthesis protocol, and its applications in experimental research, with a focus on its role in pharmacokinetics.

Chemical and Physical Properties

Methyl carbamate-d3 shares similar chemical and physical properties with its non-deuterated analog, methyl carbamate. The key difference is its increased molecular weight due to the presence of three deuterium atoms. This isotopic labeling is crucial for its application in mass spectrometry, as it allows for clear differentiation from the endogenous or non-labeled compound.

Table 1: Physicochemical Properties of **Methyl Carbamate-d3** and Methyl Carbamate

Property	Methyl Carbamate-d3	Methyl Carbamate
Molecular Formula	C ₂ H ₂ D ₃ NO ₂	C ₂ H ₅ NO ₂
Molecular Weight	78.09 g/mol	75.07 g/mol
CAS Number	124522-32-3	598-55-0
Appearance	White to off-white solid	White crystalline solid[1]
Melting Point	Not specified	56-58 °C[1]
Boiling Point	Not specified	176-177 °C[1]
Water Solubility	Soluble	Soluble
SMILES	O=C(OC([2H])([2H])[2H])N	COC(=O)N[1]
InChI	InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)/i1D3	InChI=1S/C2H5NO2/c1-5-2(3)4/h1H3,(H2,3,4)[2]

Synthesis of Methyl Carbamate-d3

The synthesis of **Methyl carbamate-d3** can be adapted from established methods for the production of methyl carbamate, primarily through the reaction of urea with a deuterated methanol source. The following protocol describes a common laboratory-scale synthesis.

Experimental Protocol: Synthesis from Urea and Methanol-d4

Objective: To synthesize **Methyl carbamate-d3** by reacting urea with methanol-d4.

Materials:

- Urea (CO(NH₂)₂)
- Methanol-d4 (CD₃OD)
- Catalyst (e.g., zinc acetate, optional)
- High-pressure reactor with magnetic stirring and temperature control

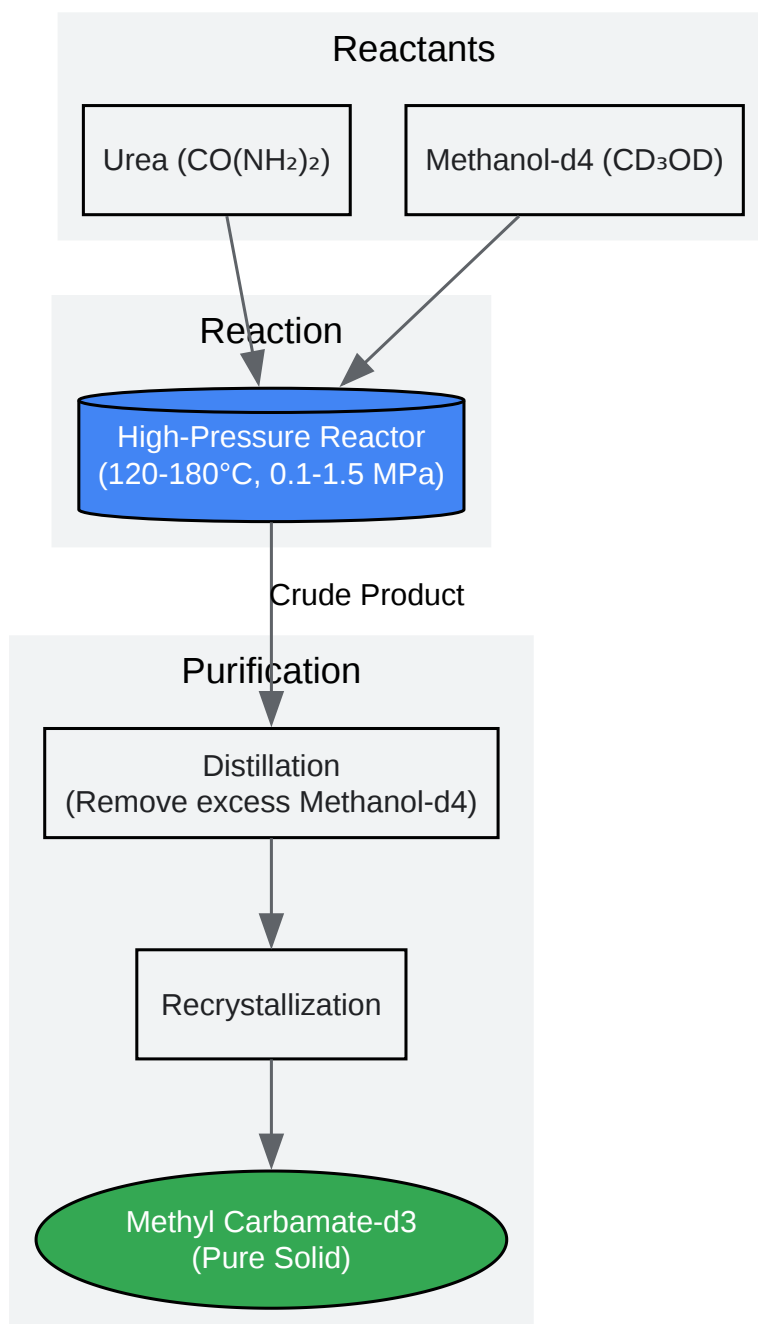
- Condenser
- Receiving flask

Procedure:

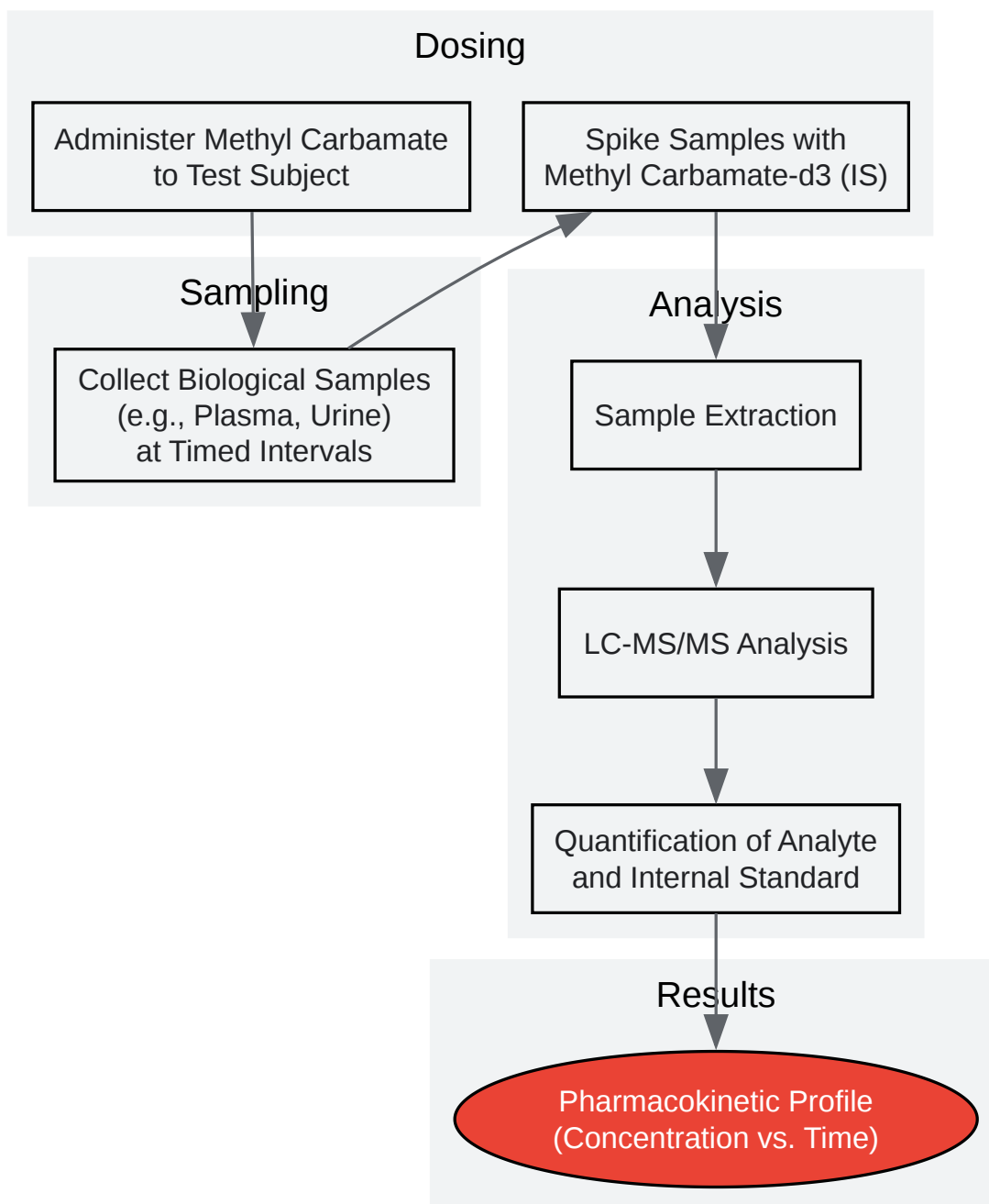
- **Reactant Charging:** In a high-pressure reactor, combine urea and methanol-d4 in a molar ratio of approximately 1:5 to 1:10. A catalyst, such as zinc acetate, can be added at a concentration of 0.1-1 mol% relative to urea to enhance the reaction rate.
- **Reaction Conditions:** Seal the reactor and heat the mixture to a temperature between 120-180°C. The reaction is typically carried out under a pressure of 0.1-1.5 MPa.
- **Reaction Monitoring:** The reaction progress can be monitored by measuring the release of ammonia gas, a byproduct of the reaction. The ammonia can be continuously removed through a condenser to drive the reaction to completion.
- **Reaction Time:** Maintain the reaction conditions for a period of 2 to 10 hours, depending on the scale and catalyst used.
- **Product Isolation:** After the reaction is complete, cool the reactor to room temperature. The resulting product mixture will contain **Methyl carbamate-d3**, unreacted methanol-d4, and any catalyst.
- **Purification:** The excess methanol-d4 can be removed by distillation. The crude **Methyl carbamate-d3** can then be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield a white crystalline solid.

Diagram 1: Synthesis Workflow of **Methyl Carbamate-d3**

Synthesis of Methyl Carbamate-d3



Pharmacokinetic Study Workflow



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